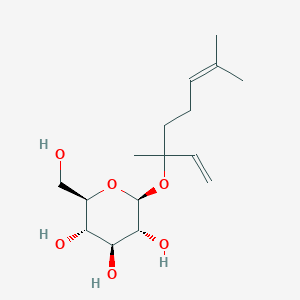![molecular formula C17H20N4O2 B14124711 Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14124711.png)
Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- is a complex organic compound that features a unique structure combining an imidazole ring and a benzopyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, ammonium acetate, and various catalysts such as zinc chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the benzopyran moiety can interact with various biological receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Benzopyran Derivatives: Compounds such as coumarins and flavonoids feature the benzopyran moiety
Uniqueness
What sets Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- apart is its unique combination of the imidazole and benzopyran structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
属性
分子式 |
C17H20N4O2 |
|---|---|
分子量 |
312.37 g/mol |
IUPAC 名称 |
1-ethyl-1-[(4E)-4-(1H-imidazol-5-ylmethylidene)-2,3-dihydrochromen-6-yl]-3-methylurea |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(17(22)18-2)14-4-5-16-15(9-14)12(6-7-23-16)8-13-10-19-11-20-13/h4-5,8-11H,3,6-7H2,1-2H3,(H,18,22)(H,19,20)/b12-8+ |
InChI 键 |
YFTHSYUQBHBYCF-XYOKQWHBSA-N |
手性 SMILES |
CCN(C1=CC\2=C(C=C1)OCC/C2=C\C3=CN=CN3)C(=O)NC |
规范 SMILES |
CCN(C1=CC2=C(C=C1)OCCC2=CC3=CN=CN3)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)
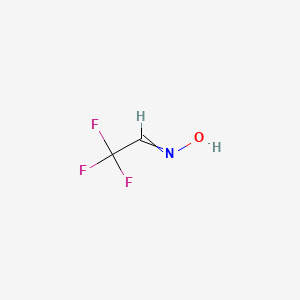


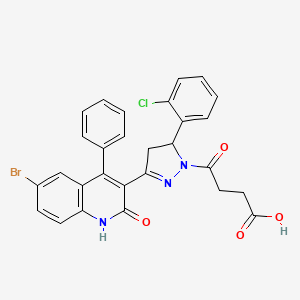
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)
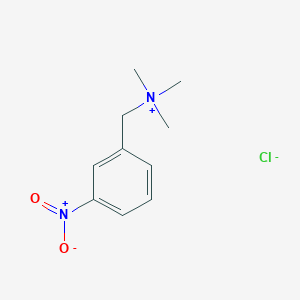

![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14124681.png)
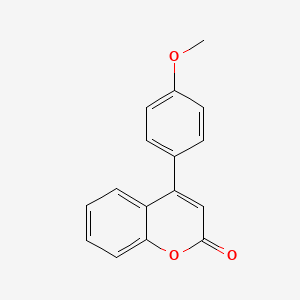
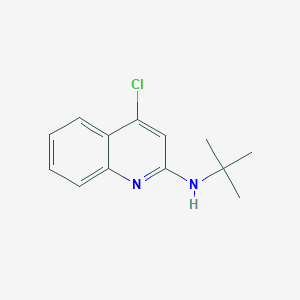
![2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14124704.png)
